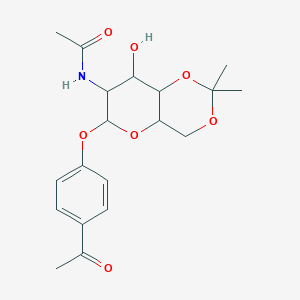![molecular formula C23H25NO2 B4017059 N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-3-methylbutanamide](/img/structure/B4017059.png)
N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-3-methylbutanamide
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including condensation, acylation, and specific reactions tailored to introduce or modify functional groups. For instance, in the synthesis of related compounds, methodologies have been developed that showcase the intricate procedures required to achieve target molecules. These processes may involve starting from simple precursors, using catalysts, and employing specific conditions to guide the reaction pathway towards the desired product (Zhou Kai, 2010).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their chemical behavior and potential applications. Techniques such as NMR, IR, UV, and X-ray crystallography are instrumental in characterizing these structures. Studies on related compounds have demonstrated the use of these techniques to confirm molecular configurations, functional groups, and overall molecular architecture (Qiu Rui, 2011).
Chemical Reactions and Properties
Organic molecules can undergo a variety of chemical reactions, including but not limited to, condensation, nucleophilic substitution, and redox reactions. The reactivity is often influenced by the presence of functional groups, steric factors, and electronic characteristics of the molecule. For example, research into compounds with similar structures has shed light on specific phytotoxic properties and mechanisms of action that are not typical of other organic compounds, indicating the importance of molecular structure in determining chemical behavior (R. Altenburger et al., 2006).
Physical Properties Analysis
The physical properties of organic compounds, such as melting point, boiling point, solubility, and crystallinity, are essential for understanding their behavior in different environments and for applications in materials science. These properties are influenced by the molecular structure and can be studied through various analytical techniques. Research on related compounds often focuses on determining these physical properties to understand better how the compound interacts with its surroundings (H. Yathirajan et al., 2007).
Chemical Properties Analysis
The chemical properties of a compound, including acidity, basicity, reactivity with other chemicals, and stability, are fundamental to its application and handling. Investigating these properties involves looking at the compound's behavior in chemical reactions, its stability under various conditions, and its reactivity towards different reagents. Studies in this area contribute to a comprehensive understanding of the compound's chemical nature and potential reactivity patterns (R. K. Locke & V. Mayer, 1974).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-15(2)14-21(26)24-23(18-10-8-16(3)9-11-18)22-19-7-5-4-6-17(19)12-13-20(22)25/h4-13,15,23,25H,14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOJPBXMTMTTCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-3-methylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-4-{1-[2-(1H-imidazol-4-yl)ethyl]-4-phenyl-1H-imidazol-5-yl}-1,3-dimethyl-1H-pyrazole](/img/structure/B4016984.png)
![N-[3-(2-furyl)-4-phenylbutyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4016989.png)

![N-[1-(3-benzoyl-4-methyl-5-oxo-1,3-oxazolidin-2-ylidene)ethyl]benzamide](/img/structure/B4016997.png)
![3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4017013.png)
![2-{3,5-dimethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4017025.png)
![N-(2-furylmethyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4017028.png)
![N-(2-methyl-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4017030.png)

![N-1,3-benzodioxol-5-yl-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4017037.png)
![1-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)methanamine](/img/structure/B4017044.png)
![3-{[2-(2-methoxyphenyl)ethyl]amino}-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4017053.png)
![N,N-bis(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4017063.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B4017072.png)